molecular formula C8H18Cl2N2 B2671430 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride CAS No. 2173992-26-0

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride

Cat. No.: B2671430
CAS No.: 2173992-26-0
M. Wt: 213.15
InChI Key: UFTKWLHJIFCQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2. It has a molecular weight of 213.15 g/mol . The compound is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H . The canonical SMILES representation is CN1CCC2C(C1)CCN2.Cl.Cl .


Physical and Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 213.15 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 212.0847040 g/mol . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have shown significant importance in synthesizing structurally complex scaffolds like pyranopyrimidine, which are crucial for medicinal and pharmaceutical industries. These scaffolds exhibit broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been intensively investigated for the development of lead molecules, showcasing the potential of hybrid catalysts in enhancing the efficiency and sustainability of synthetic pathways in drug discovery (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine rings are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review highlights the bioactive molecules characterized by the pyrrolidine ring, including their synthesis, structural activity relationship (SAR), and the impact of stereoisomers on biological profiles. Such insights guide the design of new pyrrolidine compounds with varied biological profiles, underscoring the versatility of pyrrolidine scaffolds in drug development (Li Petri et al., 2021).

Optical Properties of Diketopyrrolopyrroles

Diketopyrrolopyrroles are highlighted for their extensive use as dyes in various applications, including solar cells and fluorescence imaging. Their synthesis, reactivity, and optical properties are critically compared, demonstrating the relationship between structure and function. This review sheds light on the potential of diketopyrrolopyrroles in real-world applications, emphasizing the importance of straightforward synthesis, stability, and fluorescence efficiency in the development of new materials (Grzybowski & Gryko, 2015).

Supramolecular Capsules from Calixpyrrole Scaffolds

The self-assembly of supramolecular capsules derived from calixpyrrole components has been explored, focusing on their ease of synthesis and structural analogy to calix[4]arenes. The review discusses various approaches to using calix[4]pyrrole derivatives in assembling molecular capsules, showcasing the potential of these structures in creating complex assemblies with specific functionalities (Ballester, 2011).

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-8-7(6-10)2-4-9-8;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMOXBZERUALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.